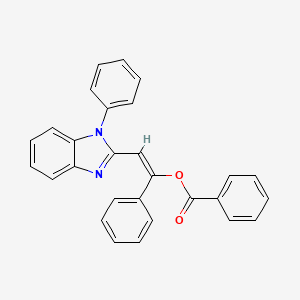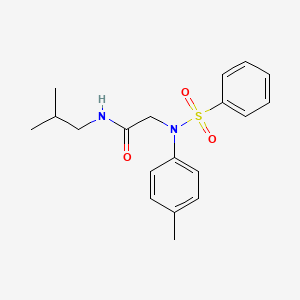
N~1~-isobutyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
Vue d'ensemble
Description
N~1~-isobutyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as ML277, is a small molecule compound that has been identified as a potent and selective inhibitor of the Kir7.1 potassium channel. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases related to ion transport and channelopathies.
Mécanisme D'action
N~1~-isobutyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a selective inhibitor of the Kir7.1 potassium channel by binding to a specific site on the channel and preventing the flow of potassium ions through the channel. This results in a decrease in the activity of the channel and a reduction in the flow of potassium ions across the cell membrane.
Biochemical and Physiological Effects:
The inhibition of the Kir7.1 potassium channel by this compound has been shown to have various biochemical and physiological effects. It has been shown to increase the intracellular concentration of chloride ions, which can affect various physiological processes such as renal function and insulin secretion. It has also been shown to have an effect on the activity of other ion channels, such as the Kir4.1 channel, which is involved in glial cell function and regulation of extracellular potassium concentration.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N~1~-isobutyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments has several advantages, such as its potency and selectivity for the Kir7.1 potassium channel, which allows for specific inhibition of the channel without affecting other ion channels. However, there are also limitations to its use, such as its potential off-target effects on other ion channels and the need for further optimization of its pharmacokinetic properties.
Orientations Futures
There are several future directions for the research on N~1~-isobutyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is to further optimize its pharmacokinetic properties to improve its efficacy and reduce potential off-target effects. Another direction is to investigate its potential therapeutic applications in other diseases related to ion transport and channelopathies. Additionally, the development of other selective inhibitors of the Kir7.1 potassium channel could provide new insights into the physiological and pathological roles of this channel.
Applications De Recherche Scientifique
N~1~-isobutyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various diseases related to ion transport and channelopathies. It has been shown to have a potent inhibitory effect on the Kir7.1 potassium channel, which is involved in various physiological processes such as renal function, insulin secretion, and hearing. This compound has been shown to be effective in treating diseases such as Bartter syndrome, Gitelman syndrome, and Liddle syndrome, which are caused by mutations in ion channels.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methylanilino]-N-(2-methylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-15(2)13-20-19(22)14-21(17-11-9-16(3)10-12-17)25(23,24)18-7-5-4-6-8-18/h4-12,15H,13-14H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCPVPQXWNQMRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCC(C)C)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-acetyl-4,4-dicyano-N-(4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B3859303.png)
![5-ethyl-8-hydroxy[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B3859304.png)
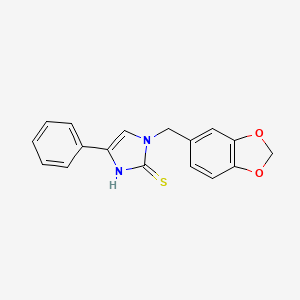


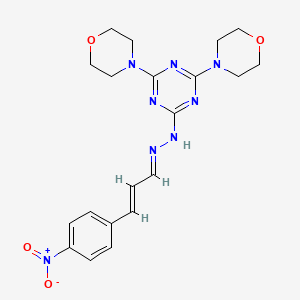
![5,7-dimethoxy-4-methyl-N-[2-(4-morpholinyl)ethyl]-2-quinolinamine](/img/structure/B3859333.png)
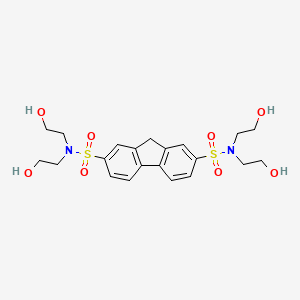
![3-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl benzoate](/img/structure/B3859363.png)
![4-{2-[(3-methylphenoxy)acetyl]carbonohydrazonoyl}phenyl 2-thiophenecarboxylate](/img/structure/B3859367.png)
![3-[2-(3-chlorobenzoyl)carbonohydrazonoyl]phenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B3859371.png)
![1-(2-phenylethyl)-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B3859394.png)
